molecular formula C15H16BF7O2 B13625309 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13625309
M. Wt: 372.09 g/mol
InChI Key: OLRRNTSHAZOEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated organic compound It is characterized by the presence of a heptafluoropropyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety

Preparation Methods

The synthesis of 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable phenylboronic acid derivative with a heptafluoropropyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This interaction can modulate the activity of the target enzyme, leading to potential therapeutic effects .

Comparison with Similar Compounds

2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other fluorinated boronic esters, such as:

    4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenylboronic acid: Similar structure but lacks the dioxaborolane moiety.

    2-Methyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline: Contains a heptafluoropropyl group but has an aniline moiety instead of dioxaborolane.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different functional groups and applications .

Properties

Molecular Formula

C15H16BF7O2

Molecular Weight

372.09 g/mol

IUPAC Name

2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H16BF7O2/c1-11(2)12(3,4)25-16(24-11)10-7-5-9(6-8-10)13(17,14(18,19)20)15(21,22)23/h5-8H,1-4H3

InChI Key

OLRRNTSHAZOEGS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.